4-[(2Z)-2-(naphthalen-1-ylimino)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-{2-(1-NAPHTHYLIMINO)-4-[4-(PIPERIDINOSULFONYL)PHENYL]-1,3-THIAZOL-3-YL}-1-BUTANOL” is a complex organic compound that features a thiazole ring, a naphthyl group, and a piperidinosulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “4-{2-(1-NAPHTHYLIMINO)-4-[4-(PIPERIDINOSULFONYL)PHENYL]-1,3-THIAZOL-3-YL}-1-BUTANOL” typically involves multi-step organic reactions. The process may start with the formation of the thiazole ring, followed by the introduction of the naphthyl and piperidinosulfonyl groups. Each step requires specific reagents, catalysts, and conditions such as temperature and pH control.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the imino group or other reducible functionalities.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might serve as a probe to study enzyme interactions or cellular pathways.
Medicine
Potential medicinal applications could include its use as a drug candidate for treating specific diseases, given its unique structural features.
Industry
In industry, it could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action would depend on the specific application. For medicinal uses, it might interact with particular enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-{2-(1-NAPHTHYLIMINO)-4-[4-(PIPERIDINOSULFONYL)PHENYL]-1,3-THIAZOL-3-YL}-1-PROPANOL
- **4-{2-(1-NAPHTHYLIMINO)-4-[4-(PIPERIDINOSULFONYL)PHENYL]-1,3-THIAZOL-3-YL}-1-ETHANOL
Uniqueness
The uniqueness of “4-{2-(1-NAPHTHYLIMINO)-4-[4-(PIPERIDINOSULFONYL)PHENYL]-1,3-THIAZOL-3-YL}-1-BUTANOL” lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C28H31N3O3S2 |
---|---|
Molekulargewicht |
521.7 g/mol |
IUPAC-Name |
4-[2-naphthalen-1-ylimino-4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazol-3-yl]butan-1-ol |
InChI |
InChI=1S/C28H31N3O3S2/c32-20-7-6-19-31-27(21-35-28(31)29-26-12-8-10-22-9-2-3-11-25(22)26)23-13-15-24(16-14-23)36(33,34)30-17-4-1-5-18-30/h2-3,8-16,21,32H,1,4-7,17-20H2 |
InChI-Schlüssel |
OIHZEHPBDYPVKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=NC4=CC=CC5=CC=CC=C54)N3CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.